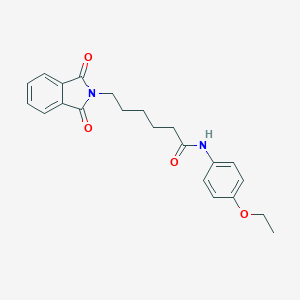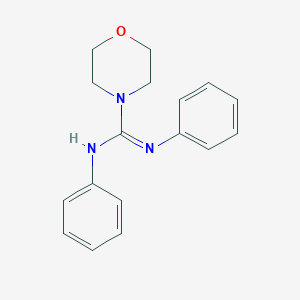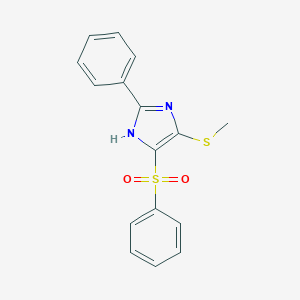
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, in a study conducted by Zhang et al. (2016), it was found that this compound inhibited the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al. (2018), it was found that this compound exhibited bactericidal activity against various bacterial strains by disrupting the bacterial cell membrane. In another study conducted by Zhang et al. (2016), it was found that this compound induced apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, in a study conducted by Wang et al. (2015), it was found that this compound exhibited excellent photovoltaic properties due to its high electron mobility and good charge transport characteristics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its high solubility in organic solvents, which makes it easy to handle and manipulate in the laboratory. Moreover, this compound has been shown to exhibit excellent pharmacological properties, which makes it a potential candidate for drug discovery and development. However, one of the limitations of this compound is its low yield during the synthesis process, which makes it difficult to obtain large quantities of this compound for experimental purposes.
Zukünftige Richtungen
There are several future directions for the research on methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. One of the future directions is to investigate the potential of this compound as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. Moreover, future studies could focus on optimizing the synthesis process of this compound to increase its yield and reduce the cost of production. Furthermore, future studies could investigate the potential of this compound as a potential material for organic electronics and optoelectronics.
Synthesemethoden
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate can be synthesized through a multi-step process. The first step involves the condensation of 2-acetylthiophene with malononitrile in the presence of ammonium acetate to form 5-ethyl-2-methylthiophene-3-carbonitrile. The second step involves the cyclization of 5-ethyl-2-methylthiophene-3-carbonitrile with ethyl cyanoacetate in the presence of potassium tert-butoxide to form methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate. The yield of this synthesis method is around 50-60%.
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In a study conducted by Zhang et al. (2016), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited significant anticancer activity against various cancer cell lines. In another study conducted by Li et al. (2018), it was found that this compound exhibited potent antimicrobial activity against various bacterial strains. In the field of material science, this compound has been studied for its potential applications in organic electronics and optoelectronics. In a study conducted by Wang et al. (2015), it was found that methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate exhibited excellent photovoltaic properties and could be used as a potential material for organic solar cells.
Eigenschaften
Produktname |
methyl 6-amino-5-cyano-4-(5-ethyl(2-thienyl))-2-methyl-4H-pyran-3-carboxylate |
|---|---|
Molekularformel |
C15H16N2O3S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
methyl 6-amino-5-cyano-4-(5-ethylthiophen-2-yl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-4-9-5-6-11(21-9)13-10(7-16)14(17)20-8(2)12(13)15(18)19-3/h5-6,13H,4,17H2,1-3H3 |
InChI-Schlüssel |
TXCUWKTZYBDCJI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Kanonische SMILES |
CCC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)


